molecular formula C25H29N3O4S2 B2419947 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1251584-43-6

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2419947
CAS No.: 1251584-43-6
M. Wt: 499.64
InChI Key: UCMRDJRZYCHSBI-UHFFFAOYSA-N
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Description

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-18(2)19-7-9-20(10-8-19)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-3/h4-11,16-18H,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRDJRZYCHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a member of the thiophene carboxamide class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring, a piperazine moiety, and sulfonamide functionality, which are critical for its biological interactions. The presence of the methoxy and isopropyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Hep3B Cancer Cell Line : The synthesized derivatives demonstrated promising results with IC50 values suggesting effective inhibition of cell proliferation. For example, related compounds exhibited IC50 values of 5.46 µM and 12.58 µM against Hep3B cells, indicating strong anticancer potential due to their ability to disrupt tubulin dynamics akin to known chemotherapeutics like Combretastatin A-4 (CA-4) .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin disruption
2eHep3B12.58Tubulin disruption

Antimicrobial Activity

The compound's antimicrobial efficacy has also been a focal point of research. Studies indicate that thiophene derivatives possess considerable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an antibacterial activity index exceeding that of standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Pathogenic Bacteria

CompoundBacteriaActivity Index (%)
7bStaphylococcus aureus83.3
7bEscherichia coli86.9

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between thiophene carboxamides and target proteins involved in bacterial resistance mechanisms. The binding affinity correlates with structural features such as hydrogen bonding and hydrophobic interactions, which stabilize the complexes . These findings suggest that modifications in the compound's structure can enhance its inhibitory effects against β-lactamase enzymes in resistant bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of thiophene carboxamides. Research indicates that specific substitutions on the thiophene ring significantly influence biological activity. For instance, halogenated variants have shown enhanced anti-norovirus activity compared to their non-halogenated counterparts .

Table 3: Structure-Activity Relationships

ModificationBiological Activity
HalogenationIncreased antiviral efficacy
Methoxy substitutionEnhanced lipophilicity

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide exhibit promising anticancer properties. These compounds have been designed to target specific cancer cell lines, demonstrating cytotoxic effects against various types of cancer, including breast and colon cancers. For instance, research has shown that derivatives of thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating central nervous system disorders. Compounds with similar piperazine structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety disorders . The sulfonamide group is known to enhance the bioavailability and efficacy of such compounds.

Synthesis and Screening

The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves various synthetic routes that allow for the modification of its structure to optimize biological activity. High-throughput screening methods are employed to evaluate the compound's effectiveness against specific biological targets, including receptors implicated in metabolic syndromes and neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help in understanding the interaction mechanisms at a molecular level, which is crucial for designing more effective derivatives with enhanced therapeutic profiles .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of thiophene derivatives, including those similar to the compound , showing significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that modifications to the piperazine moiety could enhance cytotoxicity .
  • Neuroprotective Effects : Research on piperazine-based compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Metabolic Syndrome Treatment : Compounds with similar structures have been investigated for their role in managing metabolic syndrome by targeting pathways involved in insulin sensitivity and lipid metabolism. This could lead to novel treatments for obesity-related disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.